REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[Br:7][C:8]1[CH:9]=[CH:10][C:11](F)=[N:12][CH:13]=1.[SH:15][CH2:16][C:17]([O:19][CH3:20])=[O:18]>CN1CCCC1=O.C(OCC)C>[Br:7][C:8]1[CH:9]=[CH:10][C:11]([S:15][CH2:16][C:17]([O:19][CH3:20])=[O:18])=[N:12][CH:13]=1 |f:0.1|
|
Name
|
|
Quantity
|
740 mg
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)F
|
Name
|
|
Quantity
|
0.55 mL
|
Type
|
reactant
|
Smiles
|
SCC(=O)OC
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was sealed
|
Type
|
TEMPERATURE
|
Details
|
successively cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched with water (80 mL)
|
Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with diethyl ether (2×150 mL)
|
Type
|
WASH
|
Details
|
the combined extracts were sequentially washed with water (2×150 mL), brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by flash column chromatography on silica gel (hexanes:ethyl acetate gradient)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1)SCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 39% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |